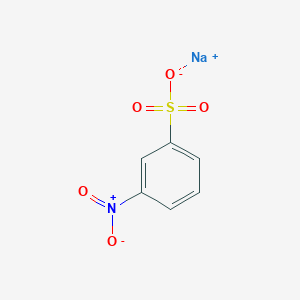

sodium;3-nitrobenzenesulfonate

Description

BenchChem offers high-quality sodium;3-nitrobenzenesulfonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about sodium;3-nitrobenzenesulfonate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H4NNaO5S |

|---|---|

Molecular Weight |

225.16 g/mol |

IUPAC Name |

sodium;3-nitrobenzenesulfonate |

InChI |

InChI=1S/C6H5NO5S.Na/c8-7(9)5-2-1-3-6(4-5)13(10,11)12;/h1-4H,(H,10,11,12);/q;+1/p-1 |

InChI Key |

LJRGBERXYNQPJI-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)[O-])[N+](=O)[O-].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

Core Synthesis Mechanism: Electrophilic Aromatic Sulfonation

An In-depth Technical Guide to the Synthesis of Sodium 3-Nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis of sodium 3-nitrobenzenesulfonate, an important chemical intermediate in various industries, including the manufacturing of dyes, pharmaceuticals, and electroplating solutions.[1][2][3] The guide details the core reaction mechanism, presents various experimental protocols, summarizes quantitative data, and provides visual diagrams of the synthesis process.

The industrial synthesis of sodium 3-nitrobenzenesulfonate is primarily achieved through the electrophilic aromatic substitution reaction of nitrobenzene (B124822). The nitro group (-NO₂) present on the benzene (B151609) ring is a powerful deactivating group and a meta-director. Consequently, the incoming electrophile, the sulfonyl group, is directed to the meta-position (carbon 3) of the ring.

The overall reaction is:

C₆H₅NO₂ + SO₃ → O₂NC₆H₄SO₃H O₂NC₆H₄SO₃H + NaOH → O₂NC₆H₄SO₃Na + H₂O

The sulfonating agent is typically sulfur trioxide (SO₃), which can be introduced using fuming sulfuric acid (oleum), chlorosulfonic acid, or directly as sulfur trioxide.[4][5][6] The reaction proceeds via the following steps:

-

Generation of the Electrophile : Sulfur trioxide (SO₃) is a potent electrophile. In methods using fuming sulfuric acid or chlorosulfonic acid, SO₃ is the active sulfonating species.

-

Electrophilic Attack : The π-electron system of the nitrobenzene ring attacks the sulfur atom of SO₃. This step forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.

-

Deprotonation : A base (such as HSO₄⁻) removes a proton from the carbon atom bearing the new sulfonyl group, restoring the aromaticity of the ring and forming 3-nitrobenzenesulfonic acid.

-

Neutralization : The resulting 3-nitrobenzenesulfonic acid is then neutralized with a base, typically sodium hydroxide (B78521) or sodium carbonate, to yield the final product, sodium 3-nitrobenzenesulfonate.[4][5]

Caption: Electrophilic aromatic sulfonation mechanism of nitrobenzene.

Experimental Protocols

Several methods for the synthesis of sodium 3-nitrobenzenesulfonate have been reported. The choice of sulfonating agent and reaction conditions can significantly impact yield, purity, and by-product formation. The primary by-product of concern is typically 3,3'-dinitrodiphenyl sulfone.[4]

Protocol 1: Catalytic Sulfonation using Sulfur Trioxide

This method utilizes sulfur trioxide as the sulfonating agent in the presence of a sodium tungstate (B81510) catalyst, which has been shown to reduce the formation of by-products and improve yield.[4]

-

Materials :

-

Nitrobenzene

-

Sulfur trioxide (SO₃)

-

Sodium tungstate (catalyst)

-

Anhydrous sodium carbonate

-

Methyl isobutyl ketone (for extraction)

-

Water

-

-

Methodology :

-

Charge a reaction vessel with nitrobenzene and sodium tungstate.

-

Heat the mixture to 80°C with stirring.

-

Add sulfur trioxide dropwise while maintaining the temperature between 80-100°C.

-

After the addition is complete, raise the temperature to 100-110°C and hold for 1 hour, then increase to 110-120°C and hold for an additional 2 hours.[4]

-

Cool the reaction mixture and pour it into water.

-

Filter the solution to remove any precipitated by-products (e.g., 3,3'-dinitrodiphenyl sulfone).

-

Neutralize the filtrate to a pH of 7 with anhydrous sodium carbonate.

-

Extract the neutralized solution with methyl isobutyl ketone to recover unreacted nitrobenzene.

-

Concentrate the aqueous filtrate until the water content is approximately 50%.

-

Dry the concentrated solution to obtain the final product.[4]

-

Protocol 2: Sulfonation using Chlorosulfonic Acid

This protocol uses chlorosulfonic acid as the sulfonating agent. A key feature of this reaction is the generation of hydrogen chloride gas, which must be handled appropriately.[5][7]

-

Materials :

-

Nitrobenzene

-

Chlorosulfonic acid (ClSO₃H)

-

Sodium carbonate

-

Water

-

-

Methodology :

-

In a flask equipped with a stirrer and an exhaust gas absorption device, add nitrobenzene and chlorosulfonic acid.[5][7]

-

Initiate stirring and heat the mixture to 120°C. Maintain this temperature for 3-5 hours to complete the sulfonation. Hydrogen chloride gas evolved during the reaction is absorbed in water.[5][7]

-

After the reaction, cool the mixture to room temperature.

-

Add water and sodium carbonate to the mixture and stir thoroughly to neutralize the acid.

-

Allow the mixture to stand and separate the oil layer (unreacted nitrobenzene) from the aqueous layer.

-

The aqueous layer, containing the sodium 3-nitrobenzenesulfonate, is then dried (e.g., via spray drying) to yield the solid product.[5][7]

-

Protocol 3: Sulfonation using Fuming Sulfuric Acid (Oleum)

This is a traditional method that employs fuming sulfuric acid (a solution of SO₃ in H₂SO₄) as the sulfonating agent.[6][8]

-

Materials :

-

Nitrobenzene

-

Fuming sulfuric acid (e.g., 65% oleum)

-

Caustic soda (sodium hydroxide) or soda ash

-

Ice water

-

-

Methodology :

-

Add fuming sulfuric acid to a reaction kettle.

-

Slowly add nitrobenzene under stirring, controlling the temperature. One method suggests preheating nitrobenzene to 100-110°C and maintaining this temperature during the addition.[8]

-

After addition, keep the reaction mixture at a temperature between 100°C and 130°C for a sufficient time (e.g., 2 hours) to ensure the reaction goes to completion.[6][8]

-

Cool the reaction mass and slowly add it to ice water or an aqueous caustic soda solution at a temperature below 105°C.[8]

-

Neutralize the solution with a base (soda ash or caustic soda) to a pH of 7-8.6.[6][8]

-

During neutralization, sodium sulfate (B86663) will precipitate out. The insoluble sodium sulfate is separated from the hot solution (80-105°C) by filtration.[8]

-

The filtrate, containing the desired product, is then cooled to crystallize the sodium 3-nitrobenzenesulfonate, which is subsequently filtered and dried.[6]

-

Quantitative Data Summary

The efficiency of the synthesis is highly dependent on the chosen protocol. The following tables summarize quantitative data from various reported methods.

Table 1: Comparison of Reaction Conditions and Yields

| Sulfonating Agent | Catalyst | Temperature | Reaction Time | Reported Yield | Purity | Reference |

| Sulfur Trioxide | Sodium Tungstate | 80-120°C | 3 hours (hold time) | 98.5% - 98.6% | 99.1% - 99.2% | [4] |

| Chlorosulfonic Acid | None | 120°C | 3-5 hours | 98.4% | 99.0% | [5][7] |

| Fuming Sulfuric Acid | None | 100-110°C | ~2 hours | 72-82% (liquid phase) | Not Specified | [4] |

| Fuming Sulfuric Acid | None | 80-130°C | Not specified | Not specified | Not specified | [8] |

Table 2: Example Experimental Quantities (based on Protocol 1)

| Reactant/Reagent | Quantity | Molar Ratio (approx.) | Reference |

| Nitrobenzene | 248 g | 1.0 | [4] |

| Sulfur Trioxide | 112 g | 0.7 | [4] |

| Sodium Tungstate | 0.2 g | (Catalytic) | [4] |

| Anhydrous Sodium Carbonate | Sufficient for pH 7 | (Neutralization) | [4] |

| Product Yield | 307 g | [4] |

Experimental Workflow Visualization

The general workflow for the synthesis and purification of sodium 3-nitrobenzenesulfonate involves several key stages, as illustrated below.

Caption: General experimental workflow for the synthesis of sodium 3-nitrobenzenesulfonate.

References

- 1. Sodium 3-Nitrobenzenesulfonate Supplier | 127-68-4 | Your Reliable Distributor Riverland Trading [riverlandtrading.com]

- 2. SODIUM 3-NITROBENZENESULFONATE - Ataman Kimya [atamanchemicals.com]

- 3. chembk.com [chembk.com]

- 4. CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation - Google Patents [patents.google.com]

- 5. Sodium 3-nitrobenzenesulphonate | 127-68-4 [chemicalbook.com]

- 6. SODIUM SALT OF M-NITROBENZENE SULFONIC ACID- LUDIGOL - Ataman Kimya [atamanchemicals.com]

- 7. Sodium 3-nitrobenzenesulphonate synthesis - chemicalbook [chemicalbook.com]

- 8. EP0010443B1 - Process for preparing sodium-m-nitrobenzenesulfonate - Google Patents [patents.google.com]

sodium 3-nitrobenzenesulfonate chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Sodium 3-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 3-nitrobenzenesulfonate is a versatile organic compound with significant applications in various industrial and research settings. This technical guide provides a comprehensive overview of its chemical properties, reactivity, and detailed experimental protocols. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development and other scientific disciplines who utilize or handle this compound. The information is presented in a structured format, including tabulated data for key physical and chemical properties and a detailed experimental workflow for its synthesis.

Chemical Properties

Sodium 3-nitrobenzenesulfonate is a light yellow, crystalline powder.[1][2][3] It is an organic sodium salt that is highly soluble in water.[3][4][5]

Table 1: Physicochemical Properties of Sodium 3-nitrobenzenesulfonate

| Property | Value | Source |

| Molecular Formula | C₆H₄NNaO₅S | [2][6] |

| Molecular Weight | 225.16 g/mol | [6][7] |

| Appearance | Light yellow powder/crystals | [1][2][3] |

| Melting Point | 350 °C (decomposes) | [1][8][9] |

| Boiling Point | 217.5 °C | [1][3] |

| Solubility in Water | 200 g/L at 20 °C | [3][9][10] |

| Density | 0.45 g/cm³ at 20 °C | [3][9] |

| Flash Point | >100 °C (>212 °F) | [7][8] |

| pH | 8 (50 g/L in H₂O at 23 °C) | [1][9] |

| CAS Number | 127-68-4 | [7][11] |

Reactivity Profile

Sodium 3-nitrobenzenesulfonate is a stable compound under normal conditions.[4][12] It is, however, hygroscopic and should be stored in a dry, well-ventilated place, protected from moisture.[4][12][13]

Incompatibilities: This compound is incompatible with strong oxidizing agents, metals such as copper, and brass.[13][14] Contact with strong oxidizing agents may cause a reaction.[13]

Hazardous Decomposition: Upon decomposition, it may emit toxic fumes of nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and sulfur oxides.[13]

Reactivity as an Oxidizing Agent: Sodium 3-nitrobenzenesulfonate acts as a mild oxidizing agent.[2][15] This property is utilized in various industrial applications, such as in the textile industry as a stabilizer for dyeing fibers and as an assistant in discharge printing.[2]

Experimental Protocols

The following protocols are based on established synthesis methods for sodium 3-nitrobenzenesulfonate.

Synthesis via Sulfonation of Nitrobenzene (B124822) with Sulfur Trioxide

This method involves the direct sulfonation of nitrobenzene using sulfur trioxide, followed by neutralization.

Materials:

-

Nitrobenzene

-

Sulfur trioxide

-

Sodium carbonate (anhydrous)

-

Methyl isobutyl ketone (for extraction)

-

Deionized water

Procedure:

-

In a four-necked flask equipped with a thermometer, mechanical stirrer, and a dropping funnel, charge 248 parts by weight of nitrobenzene.

-

Heat the nitrobenzene to 80°C.

-

Begin the dropwise addition of 112 parts by weight of sulfur trioxide, maintaining the reaction temperature between 80-100°C.

-

After the addition is complete, raise the temperature to 100-110°C and hold for 1 hour.

-

Increase the temperature to 110-120°C and maintain for an additional 2 hours to complete the sulfonation.

-

Cool the reaction mixture and pour it into 500 parts by weight of water.

-

Filter the solution to remove any solid by-products.

-

Neutralize the filtrate to a pH of 7 using anhydrous sodium carbonate.

-

Extract the neutralized solution with methyl isobutyl ketone to recover unreacted nitrobenzene.

-

Concentrate the aqueous layer until the water content is approximately 50%.

-

Dry the resulting slurry to obtain solid sodium 3-nitrobenzenesulfonate.

Synthesis via Sulfonation of Nitrobenzene with Chlorosulfonic Acid

This protocol utilizes chlorosulfonic acid as the sulfonating agent.

Materials:

-

Nitrobenzene

-

Chlorosulfonic acid

-

Sodium carbonate

-

Deionized water

Procedure:

-

In a 500 mL four-neck flask equipped with a thermometer, mechanical stirrer, and an exhaust gas absorption device, add 246 g (2.0 mol) of nitrobenzene and 139 g (1.2 mol) of chlorosulfonic acid.[16]

-

Initiate stirring and heat the mixture to 120°C. Maintain this temperature for 3 hours for the sulfonation reaction to proceed. The hydrogen chloride gas generated should be absorbed in water.[16]

-

After the reaction is complete, cool the mixture to room temperature.[16]

-

Add 500 mL of water and 63.6 g (0.6 mol) of sodium carbonate and stir thoroughly.[16]

-

Separate the oil layer (unreacted nitrobenzene) from the aqueous layer. The aqueous layer can be washed with an organic solvent to recover any remaining nitrobenzene.[16]

-

The aqueous solution is then dried, for instance, by spray drying, to yield the final product.[12][16]

Visualizations

Experimental Workflow: Synthesis of Sodium 3-nitrobenzenesulfonate

Caption: Synthesis workflow for sodium 3-nitrobenzenesulfonate.

References

- 1. Sodium 3-nitrobenzenesulphonate - Safety Data Sheet [chemicalbook.com]

- 2. SODIUM 3-NITROBENZENESULFONATE - Ataman Kimya [atamanchemicals.com]

- 3. chembk.com [chembk.com]

- 4. Page loading... [guidechem.com]

- 5. CAS 127-68-4: Benzenesulfonic acid, 3-nitro-, sodium salt … [cymitquimica.com]

- 6. Sodium 3-nitrobenzenesulfonate | C6H4NNaO5S | CID 31389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. fishersci.co.uk [fishersci.co.uk]

- 9. 3-Nitrobenzenesulfonic acid sodium salt for synthesis 127-68-4 [sigmaaldrich.com]

- 10. SODIUM SALT OF M-NITROBENZENE SULFONIC ACID- LUDIGOL - Ataman Kimya [atamanchemicals.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. Sodium 3-nitrobenzenesulphonate | 127-68-4 [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. cdhfinechemical.com [cdhfinechemical.com]

- 15. Sodium 3-nitrobenzenesulfonate | TargetMol [targetmol.com]

- 16. Sodium 3-nitrobenzenesulphonate synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Solubility of Sodium 3-Nitrobenzenesulfonate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of sodium 3-nitrobenzenesulfonate in various organic solvents. Due to its applications as a mild oxidizing agent, a dye auxiliary, and in organic synthesis, understanding its solubility is crucial for process development, formulation, and quality control.[1][2] This document compiles available quantitative and qualitative solubility data, outlines a general experimental protocol for solubility determination, and presents a workflow for this procedure.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of ionic compounds like sodium 3-nitrobenzenesulfonate in organic solvents is governed by the principle of "like dissolves like." The polarity of the solvent plays a critical role; polar solvents are generally more effective at dissolving polar or ionic solutes. The presence of both a sulfonate group and a nitro group enhances the polarity of sodium 3-nitrobenzenesulfonate.[3]

Quantitative and Qualitative Solubility Data

The following table summarizes the available solubility data for sodium 3-nitrobenzenesulfonate in water and various organic solvents. It is important to note that while qualitative data is available for several organic solvents, precise quantitative measurements are not widely reported in the literature.

| Solvent | Temperature (°C) | Solubility | Data Type |

| Water | 20 | 200 g/L | Quantitative |

| Water | 23 | 50 g/L (for a 5% w/v solution) | Quantitative |

| Water | 25 | 25 g/100 mL | Quantitative |

| Ethanol | Not Specified | Soluble / Easily Soluble | Qualitative |

| Acetone | Not Specified | Easily Soluble | Qualitative |

| Diethyl Ether | Not Specified | Soluble / Easily Soluble | Qualitative |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Soluble | Qualitative |

Note: The term "copper acetone" has been noted in one source but is likely a non-standard solvent or a potential mistranslation and has been omitted.[1]

Experimental Protocol for Solubility Determination

Objective: To determine the solubility of sodium 3-nitrobenzenesulfonate in a given organic solvent at a specific temperature.

Materials:

-

Sodium 3-nitrobenzenesulfonate (analytical grade)

-

Organic solvent of interest (e.g., ethanol, acetone, DMSO)

-

Analytical balance

-

Vials or test tubes with secure caps

-

Constant temperature bath or incubator

-

Magnetic stirrer and stir bars

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of sodium 3-nitrobenzenesulfonate to a known volume of the organic solvent in a vial. The presence of undissolved solid is essential to ensure saturation.

-

Seal the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the stirring and allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid phase) using a pre-heated or temperature-equilibrated syringe.

-

Immediately filter the collected supernatant through a syringe filter compatible with the organic solvent to remove any suspended solid particles.

-

-

Quantification:

-

Dilute the filtered, saturated solution with a known volume of the same organic solvent to a concentration suitable for the chosen analytical method.

-

Analyze the concentration of sodium 3-nitrobenzenesulfonate in the diluted solution using a calibrated analytical instrument. For instance, a UV-Vis spectrophotometer can be used by measuring the absorbance at the wavelength of maximum absorption (λmax) for the compound and comparing it to a standard curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the undiluted saturated solution based on the dilution factor.

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).

-

Visualizing the Workflow

The following diagrams illustrate the logical flow of the experimental protocol for determining solubility.

Caption: Experimental workflow for solubility determination.

Logical Relationships in Solubility Analysis

The determination of solubility involves a series of dependent steps, each critical for an accurate result. The following diagram illustrates these relationships.

Caption: Key dependencies for reliable solubility data.

References

- 1. 3-NITROBENZENESULFONIC ACID, SODIUM SALT - Ataman Kimya [atamanchemicals.com]

- 2. SODIUM 3-NITROBENZENESULFONATE - Ataman Kimya [atamanchemicals.com]

- 3. CAS 127-68-4: Benzenesulfonic acid, 3-nitro-, sodium salt … [cymitquimica.com]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

A Technical Guide to the Spectral Analysis of Sodium 3-Nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for sodium 3-nitrobenzenesulfonate, a significant chemical intermediate used in the synthesis of various compounds, including quinolines and dyes.[1] The document details available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data, alongside standardized experimental protocols for acquiring such spectra.

Chemical Structure

-

IUPAC Name: Sodium 3-nitrobenzenesulfonate[2]

-

Molecular Formula: C₆H₄NNaO₅S

-

Molecular Weight: 225.16 g/mol [2]

-

CAS Number: 127-68-4

The structure consists of a benzene (B151609) ring substituted with a nitro group (-NO₂) and a sulfonate group (-SO₃⁻) at the meta position.

Spectral Data

The following tables summarize the available spectral data for sodium 3-nitrobenzenesulfonate. Spectroscopic analysis is a cornerstone for the structural elucidation and quality control of organic molecules.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[4] For sodium 3-nitrobenzenesulfonate, spectra are typically recorded in a deuterated solvent such as Deuterium Oxide (D₂O) due to its solubility in water.[5]

Table 1: ¹H NMR Spectral Data (Data not explicitly available in the searched literature. Expected chemical shifts are estimated based on substituent effects on an aromatic ring.)

| Proton | Multiplicity | Expected Chemical Shift (δ) ppm |

| H-2 | Singlet (or narrow triplet) | ~8.5 - 8.7 |

| H-4 | Triplet | ~8.2 - 8.4 |

| H-5 | Triplet | ~7.7 - 7.9 |

| H-6 | Doublet of doublets | ~8.1 - 8.3 |

Table 2: ¹³C NMR Spectral Data (Specific peak data is not fully available in the searched literature. A ¹³C NMR spectrum has been reported.)[2][5][6]

| Carbon | Expected Chemical Shift (δ) ppm |

| C-1 (C-SO₃) | ~140 - 145 |

| C-2 | ~125 - 130 |

| C-3 (C-NO₂) | ~148 - 150 |

| C-4 | ~120 - 125 |

| C-5 | ~130 - 135 |

| C-6 | ~128 - 132 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[7] The spectrum for sodium 3-nitrobenzenesulfonate is expected to show characteristic absorptions for the nitro, sulfonate, and aromatic groups. An FTIR spectrum has been reported using the KBr-Pellet technique.[2]

Table 3: IR Absorption Data (Specific peak values are not fully available in the searched literature. Expected absorption ranges are provided based on characteristic functional group frequencies.)

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) | Symmetric Stretch | 1335 - 1370 |

| Sulfonate (SO₃⁻) | Asymmetric Stretch | ~1170 - 1250 |

| Sulfonate (SO₃⁻) | Symmetric Stretch | ~1030 - 1080 |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly for conjugated systems and chromophores.[8][9] The presence of the nitro group and the benzene ring acts as a chromophore system.[8]

Table 4: UV-Vis Absorption Data (Specific absorption maxima (λmax) are not available in the searched literature. Expected absorption regions are based on the chromophores present.)

| Chromophore | Electronic Transition | Expected λmax (nm) |

| Nitrobenzene moiety | π → π | ~250 - 280 |

| Nitrobenzene moiety | n → π | ~300 - 340 |

Experimental Protocols

The following are generalized protocols for obtaining the spectral data described above. Instrument-specific parameters may require optimization.

NMR Spectroscopy Protocol

-

Sample Preparation : Dissolve 5-10 mg of sodium 3-nitrobenzenesulfonate in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O).[10]

-

Internal Standard : Add a small amount of an internal reference standard if required (e.g., DSS for aqueous solutions). For many modern spectrometers, the solvent signal can be used for referencing.

-

Transfer : Filter the solution into a clean 5 mm NMR tube.[10]

-

Acquisition : Place the tube in the NMR spectrometer. Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum. Standard pulse programs are typically used.

-

Processing : Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy Protocol (KBr Pellet Method)

-

Preparation : Mix approximately 1-2 mg of dry sodium 3-nitrobenzenesulfonate with 100-200 mg of dry potassium bromide (KBr) powder.

-

Grinding : Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

-

Pellet Formation : Place the powder into a pellet press and apply pressure to form a thin, transparent or translucent pellet.

-

Analysis : Place the KBr pellet in the sample holder of the FT-IR spectrometer and acquire the spectrum.[2] A background spectrum of the empty spectrometer should be collected first.

UV-Vis Spectroscopy Protocol

-

Solvent Selection : Choose a UV-transparent solvent in which the compound is soluble (e.g., deionized water).

-

Sample Preparation : Prepare a dilute solution of sodium 3-nitrobenzenesulfonate in the chosen solvent. The concentration should be adjusted to yield an absorbance reading in the optimal range of the spectrophotometer (typically 0.1 to 1.0 AU).[11]

-

Cuvette Preparation : Clean a quartz cuvette and rinse it with the solvent.[11]

-

Baseline Correction : Fill the cuvette with the pure solvent and run a baseline scan to zero the instrument.[12]

-

Measurement : Empty the cuvette, rinse it with the sample solution, and then fill it with the sample solution. Place the cuvette in the spectrophotometer and record the absorption spectrum over the desired wavelength range (e.g., 200-600 nm).[12]

Visualizations

Chemical Structure and Key Spectral Regions

The following diagram illustrates the structure of sodium 3-nitrobenzenesulfonate and highlights the key functional groups responsible for its characteristic spectral signals.

Logical Workflow for Spectral Analysis

The diagram below outlines the logical workflow for the comprehensive spectral characterization of a chemical compound like sodium 3-nitrobenzenesulfonate.

References

- 1. scbt.com [scbt.com]

- 2. Sodium 3-nitrobenzenesulfonate | C6H4NNaO5S | CID 31389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 4. NMR Spectroscopy [www2.chemistry.msu.edu]

- 5. spectrabase.com [spectrabase.com]

- 6. 3-Nitrobenzenesulfonate | C6H4NO5S- | CID 3906961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 8. agilent.com [agilent.com]

- 9. ej-eng.org [ej-eng.org]

- 10. benchchem.com [benchchem.com]

- 11. ossila.com [ossila.com]

- 12. engineering.purdue.edu [engineering.purdue.edu]

An In-depth Technical Guide to the Crystal Structure Analysis of Sodium 3-Nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of sodium 3-nitrobenzenesulfonate, a compound of interest in various chemical and pharmaceutical applications. The following sections detail the crystallographic data, experimental protocols for structure determination, and a visual representation of the experimental workflow.

Introduction

Sodium 3-nitrobenzenesulfonate (C₆H₄NNaO₅S) is an organic salt that serves as a versatile intermediate in organic synthesis and has applications in electroplating and as a dye auxiliary. A thorough understanding of its solid-state structure is crucial for controlling its physicochemical properties, such as solubility, stability, and reactivity, which are of paramount importance in drug development and materials science. This guide focuses on the single-crystal X-ray diffraction analysis of sodium 3-nitrobenzenesulfonate monohydrate, providing key structural parameters and the experimental methodology used for their determination.

Crystal Structure and Data

The crystal structure of sodium 3-nitrobenzenesulfonate monohydrate has been determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c. The asymmetric unit contains one sodium cation, one 3-nitrobenzenesulfonate anion, and one water molecule. The crystal data and structure refinement details are summarized in the tables below.

Crystallographic Data

The fundamental crystallographic parameters defining the unit cell and crystal system are presented in Table 1.

| Parameter | Value |

| Empirical Formula | C₆H₆NNaO₆S |

| Formula Weight | 243.16 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.911(3) |

| b (Å) | 6.848(2) |

| c (Å) | 9.888(2) |

| α (°) | 90 |

| β (°) | 99.45(2) |

| γ (°) | 90 |

| Volume (ų) | 928.3(4) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.740 |

| Absorption Coefficient (mm⁻¹) | 0.368 |

| F(000) | 504 |

Selected Bond Lengths and Angles

Key intramolecular bond lengths and angles for the 3-nitrobenzenesulfonate anion are provided in Table 2, offering insight into the molecular geometry.

| Bond | Length (Å) | Angle | Degrees (°) |

| S-O(1) | 1.451(2) | O(1)-S-O(2) | 112.5(1) |

| S-O(2) | 1.455(2) | O(1)-S-O(3) | 112.3(1) |

| S-O(3) | 1.454(2) | O(2)-S-O(3) | 112.1(1) |

| S-C(1) | 1.770(3) | O(1)-S-C(1) | 107.0(1) |

| N-O(4) | 1.221(3) | O(2)-S-C(1) | 106.6(1) |

| N-O(5) | 1.224(3) | O(3)-S-C(1) | 105.7(1) |

| N-C(3) | 1.472(4) | O(4)-N-O(5) | 123.5(3) |

| C(1)-C(2) | 1.385(4) | O(4)-N-C(3) | 118.4(3) |

| C(1)-C(6) | 1.386(4) | O(5)-N-C(3) | 118.1(3) |

| C(2)-C(3) | 1.381(4) | S-C(1)-C(2) | 120.5(2) |

| C(3)-C(4) | 1.378(4) | S-C(1)-C(6) | 120.1(2) |

| C(4)-C(5) | 1.379(4) | N-C(3)-C(2) | 119.2(3) |

| C(5)-C(6) | 1.381(4) | N-C(3)-C(4) | 118.5(3) |

Experimental Protocols

The determination of the crystal structure of sodium 3-nitrobenzenesulfonate monohydrate involved the following key experimental stages.

Crystal Growth

Single crystals suitable for X-ray diffraction were obtained by slow evaporation of an aqueous solution of commercially available sodium 3-nitrobenzenesulfonate. The resulting crystals were colorless prisms.

Data Collection

A suitable single crystal with dimensions of 0.35 x 0.25 x 0.20 mm was mounted on a glass fiber. X-ray diffraction data were collected on a Siemens R3m/V diffractometer using Mo Kα radiation (λ = 0.71073 Å). The data were collected at room temperature over a 2θ range of 4.0 to 50.0°. A total of 1843 reflections were collected, of which 1637 were unique.

Structure Solution and Refinement

The crystal structure was solved by direct methods using the SHELXS-86 program. The structure was then refined by full-matrix least-squares on F² using the SHELXL-93 program. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were located in a difference Fourier map and refined isotropically. The final R-factor for 1378 observed reflections [I > 2σ(I)] was 0.0358, and the wR2 was 0.0953 for all data.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for the crystal structure determination of sodium 3-nitrobenzenesulfonate monohydrate.

This guide provides foundational data and methodologies for researchers working with sodium 3-nitrobenzenesulfonate. The detailed structural information can be utilized for computational modeling, understanding intermolecular interactions, and informing strategies for formulation and drug delivery.

A Comprehensive Technical Guide to the Physical Properties of Sodium 3-nitrobenzenesulfonate (CAS 127-68-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Sodium 3-nitrobenzenesulfonate (CAS 127-68-4). The information is presented to support research, development, and safety applications, with a focus on structured data, experimental methodologies, and process visualization.

Chemical Identity and Structure

Sodium 3-nitrobenzenesulfonate is a substituted aromatic compound widely used as an intermediate in the synthesis of dyes, pharmaceuticals, and other specialty chemicals.[1] It also serves as a mild oxidizing agent in applications such as electroplating and textile printing.[1][2]

Molecular Structure:

-

IUPAC Name: sodium;3-nitrobenzenesulfonate[1]

-

Synonyms: 3-Nitrobenzenesulfonic acid sodium salt, Sodium m-nitrobenzenesulfonate (B8546208), Ludigol[1]

-

Molecular Formula: C₆H₄NNaO₅S[3]

-

Molecular Weight: 225.15 g/mol [3]

-

InChI Key: LJRGBERXYNQPJI-UHFFFAOYSA-M[4]

-

SMILES: C1=CC(=CC(=C1)S(=O)(=O)[O-])--INVALID-LINK--[O-].[Na+]

Tabulated Physical and Chemical Properties

The following tables summarize the key quantitative physical and chemical properties of Sodium 3-nitrobenzenesulfonate.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Physical State | Slightly yellow powder or crystalline solid. | [4] |

| Melting Point | 350 °C (decomposes) | [4] |

| Boiling Point | 217.5 °C | |

| Density | 0.45 g/cm³ (at 20 °C) | [4] |

| Bulk Density | 450 kg/m ³ | [4] |

| Vapor Pressure | 10.3 Pa (at 25 °C) |

Table 2: Solubility and Solution Properties

| Property | Value | Source(s) |

| Water Solubility | 200 g/L (at 20 °C) | [4] |

| pH | 8 (50 g/L in H₂O at 23 °C) | [4] |

Table 3: Safety and Flammability Data

| Property | Value | Source(s) |

| Flash Point | > 100 °C (> 212 °F) - Closed Cup | |

| Autoignition Temperature | 355 °C (DIN 51794) | [4] |

Experimental Protocols for Property Determination

The following sections detail the generalized experimental methodologies for determining the key physical properties listed above. These protocols are based on internationally recognized standards.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline solid.[5]

-

Sample Preparation: A small amount of the dry, finely powdered Sodium 3-nitrobenzenesulfonate is packed into a thin-walled capillary tube, sealed at one end, to a height of 1-2 mm.[6][7]

-

Apparatus: The capillary tube is attached to a calibrated thermometer or placed in the heating block of a melting point apparatus.[8]

-

Heating: The sample is heated at a slow, controlled rate (approximately 1-2 °C per minute) near the expected melting point to ensure thermal equilibrium.[8]

-

Observation: The temperature at which the substance first begins to liquefy (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point.[5][7] For a pure substance, this range is typically narrow.[8]

Water Solubility (OECD Guideline 105 - Flask Method)

The flask method is suitable for substances with solubilities above 10⁻² g/L.[9]

-

Equilibration: An excess amount of Sodium 3-nitrobenzenesulfonate is added to a known volume of deionized water in a flask. The mixture is agitated at a constant, controlled temperature (e.g., 20 °C) for a sufficient period to reach equilibrium (saturation).[9][10] A preliminary test can help determine the necessary equilibration time.[11]

-

Phase Separation: Once equilibrium is achieved, the mixture is allowed to stand to let undissolved solids settle. The saturated aqueous solution is then separated from the solid phase, typically by centrifugation or filtration.[10]

-

Concentration Analysis: The concentration of Sodium 3-nitrobenzenesulfonate in the clear, saturated aqueous phase is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.[10]

-

Calculation: The water solubility is expressed as the mass of the substance per volume of water (e.g., g/L).

Density of a Solid (Archimedes' Buoyancy Method)

This method determines density by measuring the apparent loss in mass of the solid when immersed in a liquid of known density.[12][13]

-

Weighing in Air: A sample of the solid Sodium 3-nitrobenzenesulfonate is weighed in the air using an analytical balance.[14]

-

Weighing in Liquid: The same sample is then weighed while fully submerged in an auxiliary liquid of known density (in which the solid is insoluble).[12]

-

Calculation: The volume of the solid is calculated from the difference in the two mass measurements and the density of the auxiliary liquid. The density of the solid is then calculated by dividing its mass in air by the determined volume.[14][15]

Autoignition Temperature (DIN 51794)

This standard method determines the lowest temperature at which a substance will spontaneously ignite in a normal atmosphere without an external ignition source.[16][17]

-

Apparatus: A 200 mL Erlenmeyer flask is heated to a uniform, controlled temperature inside a specialized electric furnace.[16][18]

-

Sample Introduction: A small, known volume of the substance (if liquid) or a known mass (if solid) is introduced into the heated flask.[18]

-

Observation: The flask is observed in a darkened room for any sign of ignition (flame or explosion).[18]

-

Iterative Testing: The test is repeated at various furnace temperatures and with different sample volumes. The lowest furnace temperature at which ignition is observed is recorded as the autoignition temperature.[18][19]

Process and Workflow Visualizations

The following diagrams illustrate key processes involving Sodium 3-nitrobenzenesulfonate.

Synthesis of Sodium 3-nitrobenzenesulfonate

The industrial synthesis typically involves the sulfonation of nitrobenzene.[20][21]

Caption: Workflow for the synthesis of Sodium 3-nitrobenzenesulfonate.

Application in Textile Dyeing

Sodium 3-nitrobenzenesulfonate acts as a mild oxidizing agent, protecting reactive dyes from reduction during the printing and dyeing process.[2]

Caption: Role of CAS 127-68-4 in a typical textile printing workflow.

References

- 1. SODIUM 3-NITROBENZENESULFONATE - Ataman Kimya [atamanchemicals.com]

- 2. SODIUM META NITRO BENZENE SULPHONATE - Ataman Kimya [atamanchemicals.com]

- 3. scbt.com [scbt.com]

- 4. 3-Nitrobenzenesulfonic acid sodium salt for synthesis 127-68-4 [sigmaaldrich.com]

- 5. chem.ucalgary.ca [chem.ucalgary.ca]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 9. oecd.org [oecd.org]

- 10. filab.fr [filab.fr]

- 11. laboratuar.com [laboratuar.com]

- 12. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 13. mt.com [mt.com]

- 14. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 15. wjec.co.uk [wjec.co.uk]

- 16. masterzematraproducts.nl [masterzematraproducts.nl]

- 17. icheme.org [icheme.org]

- 18. downloads.regulations.gov [downloads.regulations.gov]

- 19. researchgate.net [researchgate.net]

- 20. CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation - Google Patents [patents.google.com]

- 21. CN108997175B - Method for preparing sodium m-nitrobenzenesulfonate and derivatives thereof by sulfonating chlorosulfonic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Hygroscopic Nature and Storage of Sodium 3-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic properties of sodium 3-nitrobenzenesulfonate, a critical consideration for its application in research and pharmaceutical development. Due to its propensity to absorb moisture from the atmosphere, improper handling and storage can significantly impact the material's quality, stability, and performance in sensitive applications. This document outlines the qualitative nature of its hygroscopicity, recommended storage and handling protocols, its relevance in drug development, and detailed experimental methods for its hygroscopic characterization.

Understanding the Hygroscopic Nature of Sodium 3-nitrobenzenesulfonate

Sodium 3-nitrobenzenesulfonate is consistently identified as a hygroscopic or moisture-sensitive solid.[1][2][3] This characteristic means that the compound has a strong affinity for water and will readily absorb water vapor from the surrounding air. The presence of the sulfonate group and the sodium counter-ion contributes to its interaction with water molecules.

-

Physical Changes: Caking, clumping, and changes in flowability, which can complicate weighing and dispensing.

-

Chemical Degradation: The presence of water can facilitate hydrolysis or other degradation pathways, impacting the purity and stability of the compound.

-

Inaccurate Dosing: The absorption of water will increase the weight of the material, leading to inaccuracies in the preparation of solutions and reaction mixtures.

Given these potential issues, a thorough understanding and proactive management of its hygroscopic nature are paramount.

Applications in Drug Development

Sodium 3-nitrobenzenesulfonate serves as a valuable reagent and building block in the synthesis of various pharmaceutical compounds.[4] Its applications in this field underscore the importance of maintaining its quality and purity through proper handling. Notably, it is utilized in the synthesis of:

-

Quinolines: This structural motif is present in a wide range of therapeutic agents with diverse activities.

-

Azetidinyl Ketolides: These compounds have been investigated for their potential as treatments for respiratory tract infections.

The successful synthesis of these and other active pharmaceutical ingredients (APIs) relies on the accurate stoichiometry of reactants. The presence of absorbed moisture in sodium 3-nitrobenzenesulfonate can disrupt these precise molar ratios, potentially leading to lower yields, increased impurity profiles, and difficulties in process scale-up.

Recommended Storage and Handling Protocols

To mitigate the effects of moisture absorption, the following storage and handling procedures are recommended for sodium 3-nitrobenzenesulfonate.

Storage Conditions

Proper storage is the first line of defense against moisture contamination. The following table summarizes the key storage recommendations compiled from various safety and technical data sheets.

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[1] | Minimizes the rate of potential degradation reactions. |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[1][2] Consider storage under an inert atmosphere (e.g., nitrogen or argon). | Prevents exposure to ambient moisture. An inert atmosphere provides an additional layer of protection against both moisture and oxidation. |

| Container | Use the original, tightly sealed container. Ensure the container is not damaged. | The manufacturer's packaging is designed to protect the product from environmental factors. |

| Incompatibilities | Store away from strong oxidizing agents.[3] | Prevents potentially hazardous chemical reactions. |

| Light Exposure | Protect from direct sunlight. | Minimizes the potential for light-induced degradation. |

Handling Procedures

Appropriate handling techniques are crucial to minimize moisture exposure during use.

Experimental Protocols for Hygroscopicity Assessment

For researchers and drug development professionals who need to quantify the hygroscopic behavior of sodium 3-nitrobenzenesulfonate, the following experimental protocols are provided.

Gravimetric Vapor Sorption (GVS) Analysis

GVS is a powerful technique to determine the water sorption and desorption characteristics of a material as a function of relative humidity (RH).

Objective: To generate a water vapor sorption isotherm for sodium 3-nitrobenzenesulfonate.

Apparatus: A dynamic vapor sorption (DVS) instrument or a similar gravimetric sorption analyzer.

Methodology:

-

Sample Preparation: Accurately weigh 5-10 mg of sodium 3-nitrobenzenesulfonate into the sample pan of the instrument.

-

Drying: Dry the sample in the instrument under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable weight is achieved. This establishes the dry mass of the sample.

-

Sorption Phase: Increase the RH in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the sample weight is monitored until equilibrium is reached (defined by a constant weight over a specified time).

-

Desorption Phase: After reaching the maximum RH, decrease the RH in a similar stepwise manner back to 0% RH, again allowing the sample to reach equilibrium at each step.

-

Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. This data is then plotted as % weight change versus % RH to generate the sorption and desorption isotherms.

Karl Fischer Titration

Karl Fischer (KF) titration is a highly accurate method for determining the water content of a sample at a specific point in time.

Objective: To determine the initial water content of sodium 3-nitrobenzenesulfonate or the water content after exposure to a specific humidity environment.

Apparatus: A coulometric or volumetric Karl Fischer titrator.

Methodology:

-

Titrator Preparation: Prepare the Karl Fischer titrator according to the manufacturer's instructions, ensuring the titration vessel is dry.

-

Titer Determination (for volumetric KF): Standardize the Karl Fischer reagent with a known amount of water.

-

Sample Analysis:

-

Accurately weigh a suitable amount of sodium 3-nitrobenzenesulfonate.

-

Quickly introduce the sample into the titration vessel.

-

The instrument will then titrate the water in the sample with the Karl Fischer reagent.

-

-

Calculation: The instrument's software will calculate the percentage of water in the sample based on the amount of reagent consumed.

This method can be used to determine the initial water content of the material as received and can also be used in conjunction with controlled humidity chambers to assess water uptake over time under specific storage conditions.

Conclusion

Sodium 3-nitrobenzenesulfonate is a valuable chemical intermediate whose hygroscopic nature demands careful consideration in a research and drug development setting. While quantitative sorption data is not widely published, its moisture sensitivity is well-documented. By adhering to the stringent storage and handling protocols outlined in this guide, researchers can ensure the material's integrity, leading to more reliable and reproducible experimental outcomes. Furthermore, the provided experimental methodologies for hygroscopicity assessment empower scientists to generate their own data to support formulation development, stability studies, and process optimization.

References

Technical Guide: Theoretical Yield Calculation for the Synthesis of Sodium 3-nitrobenzenesulfonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of sodium 3-nitrobenzenesulfonate, with a core focus on the principles and execution of theoretical yield calculation. Accurate determination of the theoretical yield is fundamental to assessing reaction efficiency, optimizing processes, and ensuring economic viability in chemical manufacturing.

Introduction to the Synthesis

Sodium 3-nitrobenzenesulfonate is a valuable intermediate in the chemical industry, notably used as an oxidizing agent, a stabilizer for dyeing fibers, and in the synthesis of various organic compounds, including quinoline.[1][2] Its synthesis is a classic example of electrophilic aromatic substitution, typically achieved through the sulfonation of nitrobenzene (B124822) followed by neutralization.[3][4]

The primary reaction involves treating nitrobenzene with a potent sulfonating agent, such as sulfur trioxide (SO₃) or oleum (B3057394) (a solution of SO₃ in sulfuric acid).[3][5] The electrophilic SO₃ attacks the benzene (B151609) ring, which is deactivated by the nitro group, directing the substitution primarily to the meta-position. The resulting 3-nitrobenzenesulfonic acid is then neutralized with a sodium base to produce the final salt product.

Reaction Scheme and Stoichiometry

The synthesis is a two-step process:

Step 1: Sulfonation of Nitrobenzene Nitrobenzene reacts with sulfur trioxide in a 1:1 molar ratio to form 3-nitrobenzenesulfonic acid.

C₆H₅NO₂ + SO₃ → C₆H₄(NO₂)SO₃H

Step 2: Neutralization The resulting sulfonic acid is neutralized with a base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to yield sodium 3-nitrobenzenesulfonate.

Using Sodium Hydroxide: C₆H₄(NO₂)SO₃H + NaOH → C₆H₄(NO₂)SO₃Na + H₂O

Using Sodium Carbonate: 2C₆H₄(NO₂)SO₃H + Na₂CO₃ → 2C₆H₄(NO₂)SO₃Na + H₂O + CO₂

For the purpose of theoretical yield calculation based on the initial sulfonation reactants, the overall stoichiometry from nitrobenzene to the final sodium salt is considered 1:1.

Detailed Experimental Protocol

The following protocol, based on established industrial methods, provides a practical example for the synthesis. The quantities listed will be used for the subsequent theoretical yield calculation.[3]

Objective: To synthesize sodium 3-nitrobenzenesulfonate from nitrobenzene and sulfur trioxide.

Materials:

-

Nitrobenzene (C₆H₅NO₂)

-

Sulfur Trioxide (SO₃), stabilized

-

Sodium Carbonate (Na₂CO₃), anhydrous

-

Deionized Water

Procedure:

-

Charge a 500 mL four-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel with 248 g of nitrobenzene.

-

Heat the nitrobenzene to 80°C with stirring.

-

Begin the dropwise addition of 112 g of sulfur trioxide. Control the rate of addition to maintain the reaction temperature between 80-100°C.

-

After the addition is complete, raise the temperature to 100-110°C and hold for one hour.

-

Increase the temperature further to 110-120°C and maintain for an additional two hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and carefully pour it into 500 mL of cold deionized water.

-

Neutralize the resulting solution to a pH of 7 by slowly adding anhydrous sodium carbonate.

-

The resulting aqueous solution contains the product, sodium 3-nitrobenzenesulfonate, which can then be isolated through concentration and drying.

Theoretical Yield Calculation

The theoretical yield is the maximum amount of product that can be generated from a given amount of reactants, assuming 100% reaction efficiency. The calculation is based on the stoichiometry of the balanced chemical equation and requires identifying the limiting reactant.

Step 1: Determine Molar Masses of Reactants and Product

First, the molar masses of the key substances are established.

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) |

| Nitrobenzene | C₆H₅NO₂ | 123.11[6][7][8][9] |

| Sulfur Trioxide | SO₃ | 80.06[10][11][12][13] |

| Sodium 3-nitrobenzenesulfonate | C₆H₄NNaO₅S | 225.16[2][14][15] |

Step 2: Calculate Moles of Each Reactant

Using the masses from the experimental protocol, the number of moles for each reactant is calculated.

-

Moles of Nitrobenzene = 248 g / 123.11 g/mol = 2.014 mol

-

Moles of Sulfur Trioxide = 112 g / 80.06 g/mol = 1.399 mol

Step 3: Identify the Limiting Reactant

The balanced equation for the sulfonation step (C₆H₅NO₂ + SO₃ → Product) shows a 1:1 molar ratio. To determine the limiting reactant, we compare the moles of each reactant.

-

Moles of Nitrobenzene available: 2.014 mol

-

Moles of Sulfur Trioxide available: 1.399 mol

Since the reaction requires one mole of sulfur trioxide for every one mole of nitrobenzene, and there are fewer moles of sulfur trioxide, sulfur trioxide is the limiting reactant . The reaction will stop once all the sulfur trioxide is consumed.

Step 4: Calculate the Theoretical Yield of the Product

The maximum amount of product formed is dictated by the amount of the limiting reactant. The stoichiometry between the limiting reactant (SO₃) and the final product (C₆H₄NNaO₅S) is 1:1.

-

Maximum moles of product = Moles of limiting reactant (SO₃) = 1.399 mol

Now, convert the moles of product to mass using its molar mass.

-

Theoretical Yield (Mass) = 1.399 mol × 225.16 g/mol = 315.00 g

Therefore, the theoretical yield of sodium 3-nitrobenzenesulfonate for this experiment is 315.00 grams.

Summary of Quantitative Data

The data used for the theoretical yield calculation is summarized below.

| Parameter | Nitrobenzene (C₆H₅NO₂) | Sulfur Trioxide (SO₃) | Sodium 3-nitrobenzenesulfonate (C₆H₄NNaO₅S) |

| Molar Mass ( g/mol ) | 123.11 | 80.06 | 225.16 |

| Mass Used (g) | 248 | 112 | - |

| Calculated Moles | 2.014 | 1.399 (Limiting) | 1.399 (Theoretical) |

| Stoichiometric Ratio | 1 | 1 | 1 |

| Theoretical Yield (g) | - | - | 315.00 |

Visualization of Calculation Workflow

The logical process for determining the theoretical yield can be visualized as a workflow.

Caption: Workflow for theoretical yield calculation.

References

- 1. scbt.com [scbt.com]

- 2. SODIUM 3-NITROBENZENESULFONATE - Ataman Kimya [atamanchemicals.com]

- 3. CN106674062A - Method for preparing sodium 3-nitrobenzenesulfonate through catalytic sulfonation - Google Patents [patents.google.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. microchem.dicp.ac.cn [microchem.dicp.ac.cn]

- 6. webqc.org [webqc.org]

- 7. homework.study.com [homework.study.com]

- 8. gauthmath.com [gauthmath.com]

- 9. Benzene, nitro- [webbook.nist.gov]

- 10. proprep.com [proprep.com]

- 11. What is the molar mass of SO3 class 12 chemistry CBSE [vedantu.com]

- 12. webqc.org [webqc.org]

- 13. sulphur trioxide [webbook.nist.gov]

- 14. Sodium 3-nitrobenzenesulfonate | C6H4NNaO5S | CID 31389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. merckmillipore.com [merckmillipore.com]

Toxicological Profile of Sodium 3-Nitrobenzenesulfonate: A Guide for Laboratory Safety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological data for sodium 3-nitrobenzenesulfonate, an important intermediate in the chemical and pharmaceutical industries. Understanding the potential hazards of this compound is crucial for ensuring laboratory safety and implementing appropriate handling procedures. This document summarizes key toxicological endpoints, details the experimental methodologies used for their assessment, and visualizes relevant toxicological pathways and experimental workflows.

Core Toxicological Data

The acute toxicity of sodium 3-nitrobenzenesulfonate has been evaluated through various studies. The following tables summarize the key quantitative data.

Table 1: Acute Toxicity Data

| Endpoint | Species | Route | Value | Reference |

| LD50 | Rat | Oral | 11,000 mg/kg | [1][2][3][4] |

| LD50 | Rat | Oral | > 2000 mg/kg | [5] |

| LC50 | Rat | Inhalation | > 5,100 mg/m³/4h | [2][6][7] |

Table 2: Irritation and Sensitization Data

| Endpoint | Species | Dose | Observation | Reference |

| Skin Irritation | Rabbit | 500 mg/24h | Mild | [1][3] |

| Eye Irritation | Rabbit | 20 mg/24h | Moderate | [1][3] |

| Skin Sensitization | Guinea pig | - | May cause sensitization | [1][6][8] |

Health Hazard Information

Sodium 3-nitrobenzenesulfonate is classified as a hazardous substance. It is known to cause serious eye irritation and may provoke an allergic skin reaction.[2][9][10] Ingestion of the material may be harmful to health.[1] One of the potential mechanisms of toxicity for nitroaromatic compounds involves the binding of the substance or its metabolites to hemoglobin, which can inhibit the normal uptake of oxygen, a condition known as methemoglobinemia.[1][11]

Experimental Protocols

The toxicological data presented above are derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the quality and reproducibility of toxicological testing.

Acute Oral Toxicity (as per OECD Guideline 420, 423, 425)

The acute oral toxicity, expressed as the LD50 value, is determined by administering a single dose of the substance to a group of animals, typically rats.[2][12][13] The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality.[12] The LD50 is the statistically estimated dose that is expected to be lethal to 50% of the tested animals.[2] The Fixed Dose Procedure (OECD 420), Acute Toxic Class Method (OECD 423), and Up-and-Down Procedure (OECD 425) are common methods used.[2]

Skin Irritation (as per OECD Guideline 404)

The potential for a substance to cause skin irritation is typically assessed using the Draize test on albino rabbits.[14] A specific amount of the test substance is applied to a small patch of shaved skin and left in place for a defined period, usually 4 hours.[14] The skin is then observed for signs of erythema (redness) and edema (swelling) at specific intervals over a period of up to 14 days.[14]

Eye Irritation (as per OECD Guideline 405)

The eye irritation potential is also evaluated in albino rabbits.[1][15][16] A small amount of the substance is instilled into the conjunctival sac of one eye, with the other eye serving as a control.[15][17] The eyes are then examined for lesions of the cornea, iris, and conjunctiva at specific time points after application.[15][17]

Skin Sensitization (as per OECD Guideline 406 & 429)

The potential for a substance to induce an allergic skin reaction is assessed through tests like the Guinea Pig Maximisation Test (GPMT) or the Local Lymph Node Assay (LLNA).[18][19][20] In the GPMT, the test substance is initially injected intradermally with an adjuvant to enhance the immune response, followed by a topical application.[19] After a rest period, a challenge dose is applied to a naive skin site to observe for an allergic reaction.[20] The LLNA in mice measures the proliferation of lymphocytes in the lymph nodes draining the site of application as an indicator of a sensitization response.[18]

Visualizations

To further clarify the toxicological assessment process and potential mechanisms of action, the following diagrams are provided.

Caption: Workflow for Acute Oral Toxicity Testing.

Caption: Workflow for Irritation Testing.

References

- 1. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. Sodium 3-nitrobenzenesulfonate | C6H4NNaO5S | CID 31389 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sodium 3-nitrobenzenesulfonate - Hazardous Agents | Haz-Map [haz-map.com]

- 8. delltech.com [delltech.com]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. cdhfinechemical.com [cdhfinechemical.com]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. umwelt-online.de [umwelt-online.de]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. In vivo Eye Irritation / Serius Eye Damage Test (OECD 405: 2023). - IVAMI [ivami.com]

- 17. ACUTE EYE IRRITATION OECD GUIDELINE BY SEJAL AGRAWAL | PPTX [slideshare.net]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. utu.fi [utu.fi]

- 20. oecd.org [oecd.org]

Methodological & Application

The Role of Sodium 3-Nitrobenzenesulfonate in Organic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Sodium 3-nitrobenzenesulfonate is a versatile and water-soluble organic compound that serves as a valuable reagent in a variety of organic transformations. Its utility stems primarily from its properties as a mild oxidizing agent, making it a suitable alternative to harsher or less selective oxidants. This document provides detailed application notes and experimental protocols for the use of sodium 3-nitrobenzenesulfonate in key organic syntheses, with a focus on the preparation of heterocyclic compounds.

Overview of Applications

Sodium 3-nitrobenzenesulfonate is employed in several areas of organic synthesis, including:

-

Oxidizing Agent in Heterocyclic Synthesis: It is a key oxidant in the Skraup synthesis and the Doebner-von Miller reaction for the preparation of quinolines.

-

Dye and Pigment Manufacturing: It acts as a stabilizer and oxidizing agent in the synthesis and application of various dyes.[1][2]

-

Electroplating: It is used as an additive in electroplating baths.[2]

-

Intermediate for Pharmaceuticals: It serves as a building block in the synthesis of more complex molecules, including some pharmaceuticals.[2]

This document will focus on its application as an oxidizing agent in the synthesis of quinoline (B57606) derivatives.

The Skraup Synthesis of Quinolines

The Skraup synthesis is a classic method for the preparation of quinolines, which are important structural motifs in many biologically active compounds. The reaction typically involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. Sodium 3-nitrobenzenesulfonate is an effective oxidizing agent for this transformation.

Quantitative Data

The yield of the Skraup synthesis can be influenced by the nature of the substituent on the aniline starting material.

| Aniline Derivative | Product | Oxidizing Agent | Yield (%) |

| Aniline | Quinoline | Nitrobenzene | 84-91 |

| 2-Bromoaniline (B46623) | 8-Bromoquinoline (B100496) | Sodium 3-nitrobenzenesulfonate | 86-89 |

| p-Toluidine | 6-Methylquinoline | Arsenic Pentoxide | 70-74 |

| o-Nitroaniline | 8-Nitroquinoline | Arsenic Acid | 55 |

Experimental Protocol: Synthesis of 8-Bromoquinoline

This protocol details the synthesis of 8-bromoquinoline from 2-bromoaniline using sodium 3-nitrobenzenesulfonate as the oxidizing agent.

Materials:

-

2-Bromoaniline

-

Sodium 3-nitrobenzenesulfonate

-

Glycerol

-

Methanesulfonic acid

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Procedure:

-

A 1-L three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

To the flask, add methanesulfonic acid (250 mL) and heat with stirring to an internal temperature of 125 °C.

-

Add 2-bromoaniline (80.55 g, 0.468 mol) portion-wise to the hot acid.

-

Following the addition of the aniline, add sodium 3-nitrobenzenesulfonate (66.30 g, 0.293 mol) and FeSO₄·7H₂O (3.90 g, 14 mmol).

-

Charge the dropping funnel with glycerol (28.3 mL, 0.39 mol) and add it dropwise to the reaction mixture over 15 minutes.

-

Add two additional portions of glycerol (2 x 28.3 mL, 0.78 mol total) at three-hour intervals.

-

After the final addition of glycerol, maintain the reaction mixture at 125 °C for 12 hours.

-

Allow the reaction to cool to room temperature and then add water (250 mL).

-

Transfer the resulting solution to a 4-L beaker, using an additional 100 mL of water for rinsing.

-

Place the beaker in an ice bath and basify the solution to approximately pH 14 by the slow addition of a 50% (w/v) aqueous NaOH solution with stirring.

-

Extract the heterogeneous mixture with diethyl ether (3 x 500 mL). Allow the layers to separate for approximately 10 minutes during each extraction.

-

Combine the organic extracts and wash with brine (1 x 400 mL).

-

Dry the organic layer over anhydrous Na₂SO₄ and filter through a pad of Celite.

-

Concentrate the filtrate under reduced pressure to yield the crude product as a viscous brown oil.

-

The crude product can be further purified by Kugelrohr distillation (0.14 mm Hg; pot temperature, 180–205 °C) to afford 8-bromoquinoline as a yellow oil that solidifies on standing.

Expected Yield: 86-89%

Skraup Synthesis Workflow

Caption: Experimental workflow for the Skraup synthesis of quinolines.

Skraup Synthesis Mechanism

Caption: Generalized mechanism of the Skraup quinoline synthesis.

The Doebner-von Miller Reaction

The Doebner-von Miller reaction is another important method for synthesizing quinolines, often employing α,β-unsaturated aldehydes or ketones, which can be formed in situ. Sodium 3-nitrobenzenesulfonate can also serve as the oxidizing agent in this reaction.

Experimental Protocol: Synthesis of 2-Methylquinoline (B7769805) (Quinaldine)

This protocol describes a general procedure for the Doebner-von Miller synthesis of 2-methylquinoline from aniline and crotonaldehyde (B89634), using sodium 3-nitrobenzenesulfonate as the oxidant.

Materials:

-

Aniline

-

Crotonaldehyde

-

Sodium 3-nitrobenzenesulfonate

-

Hydrochloric acid (HCl)

-

Zinc chloride (ZnCl₂) (optional, as catalyst)

-

Sodium hydroxide (NaOH)

-

Organic solvent for extraction (e.g., dichloromethane)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a stirrer, dissolve aniline in dilute hydrochloric acid.

-

To this solution, add crotonaldehyde slowly with stirring. The reaction may be exothermic.

-

Add sodium 3-nitrobenzenesulfonate as the oxidizing agent. A Lewis acid catalyst such as zinc chloride can also be added at this stage.

-

Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Make the solution alkaline by the careful addition of a concentrated sodium hydroxide solution.

-

Extract the aqueous layer with a suitable organic solvent, such as dichloromethane (B109758) (3 x 50 mL).

-

Combine the organic extracts and dry over anhydrous magnesium sulfate.

-

Filter and remove the solvent under reduced pressure to obtain the crude product.

-

The crude quinaldine (B1664567) can be purified by vacuum distillation.

Doebner-von Miller Reaction Mechanism

Caption: Generalized mechanism of the Doebner-von Miller reaction.

Safety and Handling

Sodium 3-nitrobenzenesulfonate should be handled with appropriate safety precautions. It is an irritant and may cause sensitization by skin contact. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, when handling this chemical. Work in a well-ventilated area or a fume hood.

Conclusion

Sodium 3-nitrobenzenesulfonate is a valuable and effective oxidizing agent in organic synthesis, particularly for the preparation of quinoline derivatives through the Skraup and Doebner-von Miller reactions. Its water solubility and moderate reactivity offer advantages over other oxidizing agents. The protocols provided herein serve as a guide for researchers in the synthesis of these important heterocyclic compounds.

References

Application Notes and Protocols: Sodium 3-Nitrobenzenesulfonate as an Oxidizing Agent in Organic Reactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 3-nitrobenzenesulfonate is a versatile and mild oxidizing agent employed in a variety of organic transformations. Its utility is most prominently documented in the synthesis of quinolines via the Skraup reaction. This compound is also utilized as a color inhibitor for dyes, a corrosion cleaner for ships, and in electroplating processes.[1] This document provides detailed application notes and protocols for its use as an oxidizing agent in organic synthesis, with a primary focus on the Skraup synthesis of quinolines.

Physicochemical Properties

| Property | Value |

| CAS Number | 127-68-4 |

| Molecular Formula | C₆H₄NNaO₅S |

| Molecular Weight | 225.15 g/mol |

| Appearance | White to light-yellow crystalline solid |

| Solubility | Soluble in water |

Applications in Organic Synthesis

Sodium 3-nitrobenzenesulfonate serves as a mild oxidizing agent in several key organic reactions. Its primary and most well-documented application is in the Skraup synthesis of quinolines and their derivatives.

The Skraup synthesis is a classic method for the preparation of quinolines, which are important structural motifs in many pharmaceuticals and biologically active compounds. In this reaction, an aniline (B41778) is heated with glycerol (B35011), sulfuric acid, and an oxidizing agent to yield the corresponding quinoline (B57606). While traditionally nitrobenzene (B124822) has been used as the oxidant, sodium 3-nitrobenzenesulfonate offers a milder and often more controllable alternative.

Experimental Protocol: Synthesis of 8-Bromoquinoline (B100496)

This protocol is adapted from a reported procedure for a "painless" Skraup synthesis.

Materials:

-

Glycerol

-

Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O)

-

Methanesulfonic acid

-

Sodium hydroxide (B78521) (NaOH)

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Equipment:

-

1-L 3-neck round-bottom flask

-

Overhead mechanical stirrer

-

Internal temperature thermometer

-

Dropping funnel

-

Heating mantle

-

Ice bath

-

4-L beaker

-

Separatory funnel

-

Rotary evaporator

-

Kugelrohr distillation apparatus

Procedure:

-

Reaction Setup: Equip a 1-L 3-neck round-bottom flask with an overhead mechanical stirrer, an internal temperature thermometer, and a dropping funnel.

-

Charge the flask with methanesulfonic acid (250 mL) and warm it with stirring to an internal temperature of 125 °C.

-

Addition of Reactants: Add 2-bromoaniline (80.55 g, 0.468 mol) portion-wise to the hot acid.

-

Following the aniline addition, add sodium m-nitrobenzenesulfonate (66.30 g, 0.293 mol) and FeSO₄·7H₂O (3.90 g, 14 mmol).

-

Charge the dropping funnel with glycerol (28.3 mL, 0.39 mol) and add it dropwise to the reaction mixture over 15 minutes.

-

Add two additional portions of glycerol (2 x 28.3 mL, 0.78 mol total) at three-hour intervals.

-

Reaction: After the final addition of glycerol, maintain the reaction mixture at 125 °C for 12 hours.

-

Work-up: Allow the reaction mixture to cool to room temperature and then add water (250 mL).

-

Transfer the resulting solution to a 4-L beaker with the aid of an additional 100 mL of water.

-

Place the beaker in an ice bath and basify the solution to approximately pH 14 by adding a 50% (m/v) aqueous NaOH solution with stirring.

-

Extraction: Extract the heterogeneous mixture with diethyl ether (3 x 500 mL). Allow the layers to settle for approximately 10 minutes during each extraction to manage emulsion formation.

-

Drying and Concentration: Combine the organic extracts, wash with brine (1 x 400 mL), and dry over anhydrous Na₂SO₄.

-

Filter the dried solution through Celite and concentrate the filtrate on a rotary evaporator to obtain a viscous brown oil.

-

Purification: Purify the crude product by Kugelrohr distillation (0.14 mm Hg; pot temperature, 180–205 °C) to yield 8-bromoquinoline as a yellow oil that solidifies on standing.

Quantitative Data:

| Reactant | Molar Amount | Mass/Volume | Role |

| 2-Bromoaniline | 0.468 mol | 80.55 g | Starting Material |

| Glycerol | 1.17 mol | 84.9 mL | Reagent |

| Sodium m-nitrobenzenesulfonate | 0.293 mol | 66.30 g | Oxidizing Agent |

| FeSO₄·7H₂O | 14 mmol | 3.90 g | Moderator |

| Methanesulfonic acid | - | 250 mL | Solvent/Catalyst |

| Product | Yield | Purity (by ¹H NMR) | |

| 8-Bromoquinoline | 86% (after distillation) | ~95% (crude) |

Logical Workflow for the Skraup Synthesis of 8-Bromoquinoline

Caption: Workflow for the synthesis of 8-bromoquinoline via the Skraup reaction.

Signaling Pathway of the Skraup Reaction

The Skraup reaction proceeds through a series of steps initiated by the dehydration of glycerol to acrolein. The aniline then undergoes a Michael addition to the acrolein, followed by cyclization and subsequent oxidation to form the quinoline ring system.

Caption: Generalized signaling pathway of the Skraup quinoline synthesis.

While detailed laboratory protocols are less commonly reported, sodium 3-nitrobenzenesulfonate is also known to be used in the following applications:

-

Dye and Textile Industry: It acts as a mild oxidizing agent to prevent the reduction of certain dyes during the dyeing and printing processes, thereby protecting the color.[1]

-

Electroplating: It is used as an oxidizing agent in electroplating baths.[2]

-

Industrial Cleaners: It is a component of some industrial cleaning formulations, likely for its oxidizing properties in removing certain types of residues.[3]

Conclusion

Sodium 3-nitrobenzenesulfonate is a valuable oxidizing agent in organic synthesis, particularly for the Skraup synthesis of quinolines. The provided protocol for the synthesis of 8-bromoquinoline demonstrates its utility in a practical laboratory setting. While its application in other areas such as the dye industry and electroplating is noted, detailed experimental procedures for these uses are less prevalent in the academic literature. Researchers and professionals in drug development can utilize the information and protocols herein for the synthesis of quinoline-based scaffolds and as a starting point for exploring its utility in other oxidative transformations.

References

Application Notes and Protocols for the Use of Sodium 3-Nitrobenzenesulfonate in Manufacturing Processes

For Researchers, Scientists, and Drug Development Professionals